An In-depth Technical Guide to 3-Chloro-4-methylpyridazine (CAS: 68206-04-2)
An In-depth Technical Guide to 3-Chloro-4-methylpyridazine (CAS: 68206-04-2)
A Versatile Heterocyclic Building Block for Chemical Synthesis and Drug Discovery
Introduction
3-Chloro-4-methylpyridazine, identified by the CAS Number 68206-04-2, is a halogenated pyridazine derivative that serves as a valuable and reactive intermediate in synthetic organic chemistry.[1][2] Its unique electronic properties, stemming from the two adjacent nitrogen atoms in the aromatic ring, render the chlorine atom at the 3-position susceptible to displacement. This inherent reactivity makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. For researchers and professionals in drug development and agrochemical synthesis, 3-Chloro-4-methylpyridazine offers a reliable entry point for introducing the 4-methylpyridazine moiety, a structural motif present in various biologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, chemical reactivity, applications, and safety protocols, grounded in established scientific principles and practices.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in a research setting. These parameters are crucial for reaction monitoring, quality control, and structural confirmation.
Physical and Chemical Properties
The key identifying and physical properties of 3-Chloro-4-methylpyridazine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 68206-04-2 | [2] |
| Molecular Formula | C₅H₅ClN₂ | |
| Molecular Weight | 128.56 g/mol | |
| IUPAC Name | 3-chloro-4-methylpyridazine | |
| Appearance | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | |
| SMILES | CC1=CC=NN=C1Cl |
Spectroscopic Profile (Predicted)
While experimental spectra for 3-Chloro-4-methylpyridazine are not widely published, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds, such as 3-methylpyridazine.[3] This information is vital for confirming the identity and purity of the material during synthesis and subsequent reactions.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
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A singlet for the methyl group (-CH₃) protons, likely appearing in the upfield region around δ 2.7 ppm.
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Two signals for the aromatic protons on the pyridazine ring. Based on the structure, these would be a doublet for the proton at C5 and a doublet for the proton at C6, likely in the δ 7.4-9.1 ppm range. The coupling between them would be observed.
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¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five unique carbon atoms in the molecule: one in the aliphatic region for the methyl group and four in the aromatic region for the pyridazine ring carbons.
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Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128 and a characteristic (M+2)⁺ peak at m/z 130 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis Methodology
The most common and reliable method for synthesizing 3-Chloro-4-methylpyridazine is through the chlorination of its corresponding pyridazinone precursor. This transformation is a staple in heterocyclic chemistry for converting hydroxyl groups or carbonyls on electron-deficient rings into reactive chloro-substituents.
Synthesis from 4-methyl-3(2H)-pyridazinone
The established protocol involves the reaction of 4-methyl-3(2H)-pyridazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Reaction Scheme:
Caption: Figure 1: Synthesis of 3-Chloro-4-methylpyridazine.
Detailed Experimental Protocol
The following protocol is a self-validating system designed for reproducibility and safety.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methyl-3(2H)-pyridazinone (1.0 eq). The reaction must be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.
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Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) to the starting material. The addition may be exothermic.
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Heating: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up (Quenching): After completion, allow the mixture to cool to room temperature. CAUTION: The next step is highly exothermic. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This will quench the excess POCl₃.
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Neutralization: Adjust the pH of the aqueous solution to be basic (pH > 8) by the slow and portion-wise addition of a base, such as solid sodium bicarbonate or a concentrated NaOH solution, while keeping the mixture cool in an ice bath.[1]
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Chloro-4-methylpyridazine.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Chloro-4-methylpyridazine lies in the reactivity of its C3-chloro substituent, which acts as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, leading to a substitution reaction. This pathway is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups.
Caption: Figure 2: General SₙAr Reaction Workflow.
Protocol Example: Reaction with an Amine
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Combine Reagents: To a solution of 3-Chloro-4-methylpyridazine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or n-butanol, add the desired amine nucleophile (1.1-2.0 eq).
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Add Base (if necessary): If the amine nucleophile is used as its salt or if the reaction requires scavenging of HCl, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).
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Heat Reaction: Heat the mixture to 80-120 °C and stir until TLC analysis indicates the consumption of the starting material.
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Isolate Product: Cool the reaction, dilute with water, and extract the product with an appropriate organic solvent. The crude product is then purified via standard methods.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. 3-Chloro-4-methylpyridazine can serve as the electrophilic partner in reactions like the Suzuki-Miyaura coupling.
Caption: Figure 3: Suzuki Coupling Workflow.
Protocol Example: Suzuki-Miyaura Coupling
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Degas Solvent: Degas a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), by bubbling nitrogen or argon through it for 15-30 minutes.
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Combine Reagents: In a reaction vessel, combine 3-Chloro-4-methylpyridazine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
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Reaction: Add the degassed solvent, and heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed.
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Work-up and Purification: Cool the reaction, filter off the catalyst if necessary, and perform a standard aqueous work-up. The resulting biaryl product is then purified by chromatography.
Applications in Medicinal Chemistry
The pyridazine core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including cardiovascular, anti-inflammatory, and anticancer effects.[4][5][6] 3-Chloro-4-methylpyridazine serves as a key starting material for introducing the 4-methylpyridazine scaffold into potential drug candidates.
While this specific building block is generally cited as an intermediate for antiviral and pesticide synthesis, its direct lineage to a marketed drug is not prominently documented in public literature.[1] However, its utility is demonstrated in the synthesis of compound libraries for screening. For instance, its reaction with various amines or its use in cross-coupling reactions allows for the rapid generation of diverse derivatives, which can then be tested for activity against biological targets like protein kinases, a major focus in modern oncology and immunology research.[6] The ability to functionalize the 3-position enables chemists to explore the structure-activity relationship (SAR) and optimize lead compounds for improved potency and pharmacokinetic properties.
Safety and Handling
As a reactive chemical intermediate, 3-Chloro-4-methylpyridazine must be handled with appropriate safety precautions.
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Hazard Identification: The compound is classified as harmful and an irritant. The following GHS Hazard Statements apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including:
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Safety goggles or a face shield.
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Chemical-resistant gloves (e.g., nitrile).
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A lab coat.
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-
Handling and Storage: Store in a tightly sealed container in a refrigerator. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Inhalation: Move person to fresh air.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
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-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-methylpyridazine is a foundational building block in heterocyclic chemistry. Its value is derived from the predictable and versatile reactivity of the C3-chloro group, which enables straightforward functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For scientists engaged in the synthesis of novel compounds for pharmaceutical or agrochemical applications, it represents an efficient tool for incorporating the 4-methylpyridazine scaffold. Adherence to the described synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.
References
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Matrix Fine Chemicals. 3-CHLORO-4-METHYLPYRIDAZINE | CAS 68206-04-2. Available at: [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792). Available at: [Link]
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PubChem. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
- Google Patents. US11046656B2 - Process for preparing 4-amino-pyridazines.
- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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Google Patents. EP4028403B1 - 4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B][1]OXAZIN-3-ONE COMPOUNDS AS MAGL INHIBITORS. Available at:
- Google Patents. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Google Patents. US9359308B2 - Pyrazine kinase inhibitors.
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
- Google Patents. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
- Google Patents. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors.
Sources
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